![molecular formula C21H26FN3O B2628802 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 329058-95-9](/img/structure/B2628802.png)
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide, also known as FPPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPPP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide”:
Neuropharmacology
This compound has shown potential as a serotonin receptor modulator . It interacts with various serotonin receptors, which are crucial in regulating mood, anxiety, and other neurological functions. Research in this area focuses on its potential use in treating disorders such as depression, anxiety, and schizophrenia .
Cancer Research
In oncology, this compound is being investigated for its anti-proliferative properties . It has demonstrated the ability to inhibit the growth of certain cancer cell lines, making it a candidate for developing new cancer therapies. Studies are exploring its mechanism of action and efficacy in different types of cancer .
Cardiovascular Research
The compound is also being studied for its effects on the cardiovascular system. It has been found to modulate blood pressure and heart rate through its action on specific receptors in the cardiovascular system. This makes it a potential candidate for developing treatments for hypertension and other cardiovascular diseases .
Psychiatric Disorders
Research has shown that this compound can act as a dopamine receptor antagonist , which is significant in the treatment of psychiatric disorders such as bipolar disorder and schizophrenia. Its ability to balance dopamine levels in the brain is a key area of interest .
Endocrinology
In endocrinology, the compound is being explored for its effects on hormone regulation. It has shown potential in modulating the activity of certain hormones, which could be beneficial in treating endocrine disorders such as diabetes and thyroid diseases.
These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject for further study.
Frontiers in Pharmacology Future Journal of Pharmaceutical Sciences Sigma-Aldrich Frontiers in Pharmacology : Future Journal of Pharmaceutical Sciences : Sigma-Aldrich : Frontiers in Pharmacology : Future Journal of Pharmaceutical Sciences
作用機序
Target of Action
Similar compounds have been shown to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Similar compounds have been shown to inhibit ents . These inhibitors can reduce the maximum rate of nucleoside uptake without affecting the affinity of the transporters for their substrates .
Biochemical Pathways
Inhibition of ents can affect nucleotide synthesis and regulation of adenosine function .
Pharmacokinetics
Similar compounds have been shown to be stable in human liver microsomes, suggesting good pharmacokinetic properties .
Result of Action
Similar compounds have been shown to inhibit the uptake of nucleosides, which can affect nucleotide synthesis and regulation of adenosine function .
Action Environment
Similar compounds have been shown to be stable in human liver microsomes, suggesting that they may be stable in various physiological environments .
特性
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-16(2)17-3-7-19(8-4-17)23-21(26)15-24-11-13-25(14-12-24)20-9-5-18(22)6-10-20/h3-10,16H,11-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOVTLQEBIHTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。